molecular formula C11H19NO4 B8546674 tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

Cat. No.: B8546674
M. Wt: 229.27 g/mol
InChI Key: PJELMLKLNQZLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the furo[3,2-b]pyrrole ring system. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful for investigating biochemical processes .

Medicine

Its ability to interact with biological targets suggests it could be developed into therapeutic agents for treating various diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is unique due to its specific stereochemistry and functional groups. These features give it distinct chemical and biological properties compared to similar compounds, making it valuable for specialized applications .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-4-8-9(12)7(13)6-15-8/h7-9,13H,4-6H2,1-3H3

InChI Key

PJELMLKLNQZLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(CO2)O

Origin of Product

United States

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